Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate

Lipophilicity Hydrogen bonding Drug-likeness

Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate (CAS 1358761-18-8) is a fully synthetic 4-anilinoquinoline derivative with a molecular formula of C23H22FN3O3S and a molecular weight of 439.5 g/mol. The compound incorporates a 6-fluoro substituent on the quinoline core, a thiomorpholine-4-carbonyl group at the 3-position, and an ethyl 3-aminobenzoate moiety at the 4-position.

Molecular Formula C23H22FN3O3S
Molecular Weight 439.51
CAS No. 1358761-18-8
Cat. No. B2496691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
CAS1358761-18-8
Molecular FormulaC23H22FN3O3S
Molecular Weight439.51
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
InChIInChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-4-3-5-17(12-15)26-21-18-13-16(24)6-7-20(18)25-14-19(21)22(28)27-8-10-31-11-9-27/h3-7,12-14H,2,8-11H2,1H3,(H,25,26)
InChIKeyVUAQXYZPMZUMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate (CAS 1358761-18-8): Baseline Identity and Class Context for Procurement


Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate (CAS 1358761-18-8) is a fully synthetic 4-anilinoquinoline derivative with a molecular formula of C23H22FN3O3S and a molecular weight of 439.5 g/mol [1]. The compound incorporates a 6-fluoro substituent on the quinoline core, a thiomorpholine-4-carbonyl group at the 3-position, and an ethyl 3-aminobenzoate moiety at the 4-position. This scaffold places it within a broader class of 4-anilinoquinolines that have been investigated for modulation of DNA methyltransferase DNMT1 [2] and for tubulin depolymerization activity [3]. However, no primary research paper or patent with quantitative biological data for this specific compound was identified as of the literature search date, which critically limits evidence-based selection relative to characterized analogs.

Why 4-Anilinoquinoline Analogs Cannot Be Interchanged for Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate in Research Protocols


The 4-anilinoquinoline chemotype is exquisitely sensitive to the nature and position of substituents on both the quinoline and the aniline ring. Published structure-activity relationship (SAR) studies on DNMT1 inhibition demonstrate that the pKa of the side chain, the linker type (NHCO vs. CONH), and the nature of the quinoline substituent profoundly affect cellular potency [1]. Similarly, in the tubulin depolymerization series, minor modifications to the aniline substituent altered IC50 values by over 1000-fold across cancer cell lines [2]. The target compound features a unique combination—6-fluoro on the quinoline, a thiomorpholine carbonyl at position 3, and an ethyl ester meta to the aniline nitrogen—that is not reproduced in any characterized analog. A direct des-fluoro analog (CAS 1359315-28-8) differs in computed LogP (4.4 vs. 4.5) and hydrogen bond acceptor count (6 vs. 7), suggesting altered permeability and target interaction potential [3]. Without head-to-head biological data, assuming functional equivalence between the target compound and any close analog would be scientifically unjustified.

Quantitative Differentiation Evidence for Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate (1358761-18-8) vs. Its Closest Analogs


Computed Lipophilicity and Hydrogen Bond Acceptor Capacity: 6-Fluoro Target vs. Des-Fluoro Analog (CAS 1359315-28-8)

The 6-fluoro substituent on the quinoline core of the target compound (CAS 1358761-18-8) increases computed lipophilicity by ΔXLogP3-AA = +0.1 relative to the direct des-fluoro analog (CAS 1359315-28-8), and adds one hydrogen bond acceptor (HBA = 7 vs. 6). Both effects, while modest, are known to influence passive membrane permeability and target binding kinetics in quinoline-based inhibitors. [1][2]

Lipophilicity Hydrogen bonding Drug-likeness Permeability

Regiochemical Differentiation: 3-Position vs. 2-Position Thiomorpholine Carbonyl on the Quinoline Core

The target compound places the thiomorpholine-4-carbonyl group at the quinoline 3-position, whereas a closely related analog (CAS 1226437-47-3) positions the identical group at the 2-position. In published 4-anilinoquinoline SAR for DNMT1 inhibition, the position of the side chain on the quinoline ring critically dictates cellular activity, with certain regioisomers showing complete loss of DNMT1 protein reduction in HCT116 cells [2]. Although direct comparison data for these two specific compounds are absent, the regiochemical difference is a well-established determinant of pharmacological activity in this chemotype.

Regiochemistry Structure-activity relationship Quinoline substitution

Absence of Quantitative Biological Profiling for the Target Compound vs. Characterized 4-Anilinoquinoline Leads

An exhaustive search of PubMed, PubChem BioAssay, and patent databases (excluding vendor-generated generic text sources per protocol) returned no primary quantitative biological data for the target compound (CAS 1358761-18-8). In contrast, closely related 4-anilinoquinoline chemotypes have reported IC50 values as low as 1.5 nM (compound 14h, tubulin depolymerization series) [1] or DNMT1 protein reduction EC50 values in the low micromolar range [2]. This data gap means the target compound currently exists as a structurally characterized but pharmacologically unvalidated chemical entity.

Data gap analysis Biological characterization Procurement risk

KCNQ Potassium Channel Opener Patent Landscape: Thiomorpholine-Quinoline Hybrids as Potential Anticonvulsants

Patent US20110294787 (H. Lundbeck A/S) discloses substituted morpholine and thiomorpholine derivatives as openers of KCNQ family potassium ion channels, with potential utility in epilepsy [1]. While the target compound (CAS 1358761-18-8) is not explicitly claimed or exemplified in this patent, its structural features—a thiomorpholine moiety attached via a carbonyl linker to a substituted quinoline—align with the general Markush structure (Formula I). The patent reports that compounds within this series demonstrate KCNQ2/3 channel opening activity, although no specific EC50 values are provided for compounds matching the exact substitution pattern of the target.

KCNQ opener Epilepsy Thiomorpholine Patent evidence

Recommended Research and Industrial Application Scenarios for Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Expansion of 4-Anilinoquinoline Libraries Targeting DNMT1 or Tubulin

The compound's 6-fluoro-3-thiomorpholine carbonyl quinoline scaffold represents a substitution pattern not extensively covered in published DNMT1 [1] or tubulin depolymerization [2] SAR studies. It can serve as a building block for focused library synthesis aimed at probing the pharmacological consequences of combining a 6-fluoro substituent with a thiomorpholine amide at the 3-position, a combination absent from the major 4-anilinoquinoline SAR campaigns.

Exploratory Electrophysiology Screening for KCNQ Channel Modulation

Given the structural alignment with the KCNQ opener pharmacophore described in patent US20110294787 [1], this compound is a rational candidate for patch-clamp or fluorescence-based thallium flux screening against KCNQ2/3, KCNQ4, or KCNQ5 channels. Procurement for this purpose should be coupled with plans for in-house biological characterization, as no public electrophysiology data exist.

Physicochemical Probe to Assess Fluorine Effects on Quinoline Permeability and Metabolism

The computed ΔXLogP3-AA of +0.1 and ΔHBA of +1 relative to the des-fluoro analog (CAS 1359315-28-8) [1][2] make this compound/analog pair a useful matched set for studying the impact of 6-fluorination on passive permeability (PAMPA), microsomal stability, and CYP450 inhibition in the 4-anilinoquinoline series, even in the absence of a defined biological target.

Synthetic Intermediate for Derivatization at the Ethyl Ester or Thiomorpholine Positions

The ethyl ester moiety at the meta position of the aniline ring is a tractable handle for hydrolysis to the carboxylic acid, enabling further amide coupling or bioconjugation. The thiomorpholine sulfur is also a potential site for oxidation to the sulfoxide or sulfone, generating additional analogs for SAR exploration. Procuring this compound as a versatile intermediate is a valid strategy in early-stage medicinal chemistry programs.

Quote Request

Request a Quote for Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.